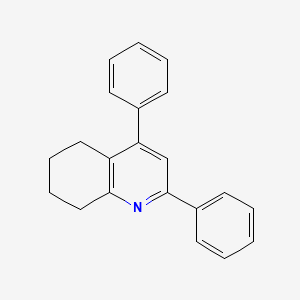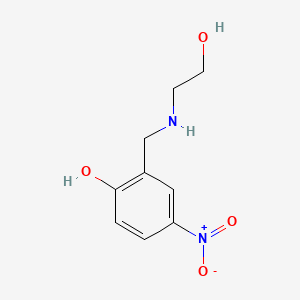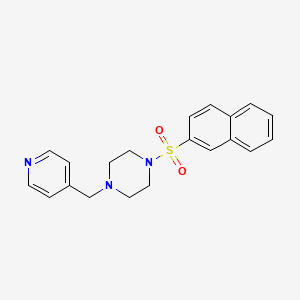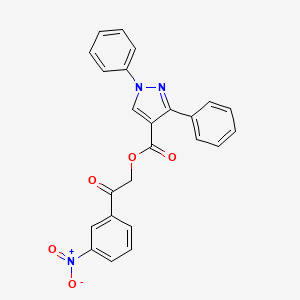![molecular formula C17H20FN3O2 B10878681 (4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878681.png)
(4Z)-2-(4-fluorophenyl)-5-methyl-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its unique structural components, including a fluorophenyl group, a methyl group, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the tetrahydrofuran moiety: This can be done via nucleophilic substitution reactions where the tetrahydrofuran ring is introduced using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions: 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl or pyrazolone moieties, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-(4-CHLOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE
- 1-(4-BROMOPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE
Uniqueness: The presence of the fluorophenyl group in 1-(4-FLUOROPHENYL)-3-METHYL-4-{(Z)-1-[(TETRAHYDRO-2-FURANYLMETHYL)AMINO]ETHYLIDENE}-1H-PYRAZOL-5-ONE imparts unique electronic properties, potentially enhancing its reactivity and interaction with biological targets compared to its chloro- or bromo- analogs. This makes it a compound of particular interest in fields requiring specific electronic characteristics.
特性
分子式 |
C17H20FN3O2 |
|---|---|
分子量 |
317.36 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-methyl-4-[C-methyl-N-(oxolan-2-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H20FN3O2/c1-11(19-10-15-4-3-9-23-15)16-12(2)20-21(17(16)22)14-7-5-13(18)6-8-14/h5-8,15,20H,3-4,9-10H2,1-2H3 |
InChIキー |
KLHNIHMWUQSITR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCC3CCCO3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)

![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)

![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]prop-2-enamide](/img/structure/B10878649.png)

![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
